1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyridazinone ring fused with a pyrrolidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
- 1-(5-Bromo-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
- 1-(5-Iodo-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
Uniqueness
What sets 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid apart from similar compounds is its specific chlorine substitution, which can influence its reactivity, stability, and biological activity. This unique substitution pattern can make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H12ClN3O3 |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-13-9(15)8(11)7(4-12-13)14-3-2-6(5-14)10(16)17/h4,6H,2-3,5H2,1H3,(H,16,17) |
InChI Key |
WSXGEHLOKJKKOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(C2)C(=O)O)Cl |
Origin of Product |
United States |
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